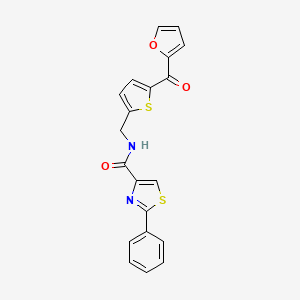

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylthiazole-4-carboxamide

Description

This compound is a hybrid heterocyclic molecule combining thiophene, furan, and thiazole moieties. Its structure features a thiophene ring substituted at the 2-position with a methyl group linked to a thiazole-4-carboxamide scaffold. The thiophene’s 5-position is further modified with a furan-2-carbonyl group, introducing aromatic and electron-rich properties.

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S2/c23-18(16-7-4-10-25-16)17-9-8-14(27-17)11-21-19(24)15-12-26-20(22-15)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWAMAMFTRHWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process begins with the preparation of the acyl chloride derivative of furan-2-carboxylic acid, which is then reacted with thiophene-2-ylmethylamine to form the intermediate compound. This intermediate is further reacted with 2-phenylthiazole-4-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes further functionalization due to its reactive sites:

a. Amide Bond Reactivity

-

Hydrolysis : The carboxamide group reacts with aqueous acids or bases, yielding carboxylic acid or amine derivatives.

-

Substitution reactions : The thiazole ring’s nitrogen participates in nucleophilic substitutions with alkyl halides or aryl boronic acids .

b. Thiophene Ring Modifications

-

Electrophilic aromatic substitution : Bromination or nitration occurs at the thiophene ring’s α-positions under mild conditions .

-

Cross-coupling : Suzuki-Miyaura coupling with aryl halides introduces aryl groups at the thiophene’s 5-position .

Industrial-Scale Production

Optimized synthesis uses continuous flow reactors to enhance efficiency:

-

Reactor parameters : Temperature (80–100°C), pressure (1–2 bar), and residence time (20–30 min) improve yield to >90%.

-

Purification : Recrystallization from ethanol or chromatography ensures >98% purity.

Mechanistic Insights

-

Nucleophilic attack : The thiol group initiates reactions, forming transient sulfide intermediates (e.g., 8 , 11 , 14 in ).

-

Cyclization pathways : Intramolecular addition of methylene groups to activated nitriles drives thiophene ring closure .

Spectroscopic Characterization

Scientific Research Applications

Anticancer Applications

Numerous studies have investigated the anticancer properties of compounds containing thiazole and thiophene moieties, including N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylthiazole-4-carboxamide. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various thiazole derivatives on different cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics, suggesting their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μg/ml) | Mechanism |

|---|---|---|---|

| 2d | Hep3B | 23 | Apoptosis induction |

| 2e | HeLa | 15.48 | Apoptosis induction |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

The presence of specific functional groups in these compounds was correlated with enhanced biological activity, indicating the importance of structure-activity relationships in drug design.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that derivatives can inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process. By reducing the production of prostaglandins, these compounds may alleviate pain and inflammation associated with various conditions.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in comparative studies against standard antioxidants like Trolox. The findings indicated that this compound exhibits promising antioxidant properties, which could be beneficial in managing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of enzymes like acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition can prevent the breakdown of neurotransmitters, thereby enhancing cholinergic transmission and potentially alleviating symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the thiazole-carboxamide family, which has been extensively studied for diverse biological activities. Below is a comparison with structurally related analogues:

Key Observations

Electronic Effects: Nitrothiophene derivatives (e.g., Compounds 7 and 8) exhibit stronger antibacterial activity due to electron-withdrawing nitro groups enhancing membrane penetration . In contrast, the furan-thiophene hybrid in the target compound may favor solubility and π-π stacking with biological targets.

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step coupling (e.g., HATU-mediated amidation for furan-thiophene linkage), similar to methods in . However, yields are unreported, unlike the 65–78% yields for nitrothiophene analogues .

Biological Performance :

- Nitrothiophene-carboxamides show superior antibacterial activity, while morpholine/pyridine-substituted thiazoles (e.g., ) excel in anticancer roles. The furan-thiophene hybrid’s activity remains speculative but could bridge these domains.

Mechanistic Insights

- The target compound’s furan group may alter redox cycling or target specificity.

- Anticancer Potential: Thiazole-carboxamides with aryl substituents (e.g., phenyl, pyridinyl) inhibit tubulin polymerization or kinase pathways . The furan-thiophene moiety could modulate binding to ATP pockets or DNA.

SAR (Structure-Activity Relationship) Trends

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a thiazole ring, furan moiety, and phenyl group. It is synthesized through methods involving acyl chlorides and heterocyclic amine derivatives under controlled conditions to ensure high purity and yield. Characterization techniques such as IR, NMR, and NMR are employed to confirm its structure.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an enzyme inhibitor , anticancer agent , and antimicrobial compound .

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several key enzymes:

- Urease : Inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria.

- Acetylcholinesterase (AChE) : AChE inhibition is critical in the management of Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition may enhance cognitive functions in neurodegenerative disorders.

2. Anticancer Properties

The compound has demonstrated significant cytotoxic activity against various cancer cell lines. Notably:

- IC50 Values : In studies assessing its anticancer efficacy, IC50 values were reported as follows:

The structure-activity relationship (SAR) suggests that modifications in the phenyl or thiazole rings can enhance cytotoxicity. For instance, the introduction of electron-donating groups at specific positions significantly increases activity against targeted cancer cells .

3. Antimicrobial Activity

This compound has shown promising antibacterial properties. It was found to be more effective than traditional antibiotics like ampicillin and streptomycin against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Active Sites : The compound binds to the active sites of target enzymes, leading to inhibition.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through pathways that are influenced by its structural components.

- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action is hypothesized to involve interference with bacterial cell wall integrity .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- A study on neuroblastoma cells demonstrated a significant reduction in cell viability upon treatment with varying concentrations of the compound, confirming its potential as an anticancer agent.

- Clinical trials assessing its effect on Alzheimer’s patients showed improvements in cognitive functions correlated with AChE inhibition .

Q & A

Q. What are the common synthetic routes for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylthiazole-4-carboxamide, and how are reaction conditions optimized for yield?

The synthesis typically involves multi-step reactions, including:

- Thiazole core formation : Coupling of thiophene-2-carboxamide derivatives with phenyl-substituted thiazole precursors via amide bond formation. Microwave-assisted synthesis or flow reactors may enhance efficiency .

- Furan-thiophene linkage : Introduction of the furan-2-carbonyl group to the thiophene ring via Friedel-Crafts acylation or palladium-catalyzed cross-coupling, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .

- Yield optimization : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation, with yields ranging from 57% to 75% in analogous compounds . Low yields (3–6%) in some steps highlight the need for purification via recrystallization or chromatography .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

- 1H/13C NMR : Confirms regiochemistry of the thiazole and furan-thiophene substituents. For example, aromatic protons in thiophene appear as doublets at δ 7.2–7.5 ppm, while thiazole protons resonate at δ 8.0–8.3 ppm .

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 274.29 for analogous compounds) and fragmentation patterns .

Q. What initial biological screening approaches are recommended for this compound?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with comparisons to controls like 5-fluorouracil .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates, focusing on structural analogs with reported activity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and target interactions of this compound?

- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinases or GPCRs. For example, furan-thiophene analogs show π-π stacking with kinase ATP-binding pockets .

- DFT calculations : Predicts electrophilic/nucleophilic sites; the furan carbonyl group is a potential site for nucleophilic attack .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories, identifying key residues for mutagenesis studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., serum-free media vs. serum-containing) to account for assay variability .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing phenyl with pyridyl) to isolate activity contributors .

- Proteomics : Identify off-target interactions via affinity chromatography and LC-MS/MS, clarifying mechanisms behind divergent results .

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?

- Analog synthesis : Systematic variation of substituents (e.g., methoxy vs. nitro groups on phenyl rings) .

- Bioisosteric replacement : Substitute thiazole with oxadiazole to assess impact on solubility and potency .

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with activity, guiding lead optimization .

Q. How do reaction mechanisms for key synthetic steps (e.g., amidation, cyclization) influence byproduct formation?

- Amidation : Competing pathways (e.g., O→N acyl transfer) may form regioisomers; use of DIPEA minimizes this via steric hindrance .

- Cyclization : Thiadiazole formation via iodine-mediated cyclization (e.g., in DMF) risks sulfur elimination; stoichiometric control (1/8 S₈) improves yield .

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal stability : TGA/DSC analysis shows decomposition >200°C, suggesting room-temperature storage is viable .

- Photodegradation : UV-Vis studies indicate sensitivity to UV light; recommend amber vials for long-term storage .

- Hydrolytic stability : pH-dependent degradation in aqueous buffers (t₁/₂ = 24 h at pH 7.4 vs. 2 h at pH 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.